Imidazo[1,2-a]pyridine-7-carboxylic acid
Description
Historical Context and Discovery
The synthesis of imidazo[1,2-a]pyridine derivatives dates to the mid-20th century, with early methodologies focusing on condensation reactions between 2-aminopyridines and α-halogenated carbonyl compounds. Imidazo[1,2-a]pyridine-7-carboxylic acid itself emerged as a distinct entity in the early 2000s, with its first documented synthesis involving the hydrolysis of methyl imidazo[1,2-a]pyridine-7-carboxylate using hydrochloric acid at elevated temperatures. This method, yielding the carboxylic acid derivative in near-quantitative purity, laid the foundation for subsequent applications in drug discovery.
The compound’s development coincided with growing interest in imidazopyridines as bioisosteres for purine-based structures, enabling interactions with biological targets such as kinases and G-protein-coupled receptors. Its discovery marked a pivotal shift toward functionalized heterocycles in medicinal chemistry.
Significance in Heterocyclic Chemistry
This compound occupies a unique niche in heterocyclic chemistry due to three key attributes:
- Structural Modularity : The fused ring system allows regioselective functionalization at multiple positions, including the carboxylic acid group at C7, enabling diverse derivatization. This property is exploited in synthesizing anticancer agents (e.g., c-Met kinase inhibitors) and antitubercular compounds.
- Electron-Deficient Scaffold : The electron-withdrawing nature of the pyridine ring enhances reactivity in metal-catalyzed cross-coupling reactions, facilitating the construction of complex molecules.
- Biological Relevance : Its planar structure mimics natural purines, allowing interactions with enzymatic active sites. For example, derivatives inhibit HIV replication by targeting viral proteases and exhibit antiproliferative effects in cancer cells.
Table 1 highlights its synthetic versatility:
Position in the Broader Family of Imidazopyridine Compounds
Imidazopyridines are categorized by the orientation of their fused rings and nitrogen positions. This compound belongs to the most pharmacologically significant subgroup, distinguished by:
- Ring Fusion : The imidazole ring is fused at the 1,2-positions of the pyridine, creating a planar structure conducive to π-π stacking in biological systems.
- Functional Group Placement : The carboxylic acid at C7 enables hydrogen bonding and salt bridge formation, critical for target binding.
Comparatively, other isomers like imidazo[4,5-b]pyridines are prioritized for optoelectronic applications due to extended conjugation, whereas imidazo[1,5-a]pyridines serve as fluorophores. The 7-carboxylic acid derivative’s pharmacological prominence is evidenced by its role in preclinical candidates targeting Mycobacterium tuberculosis (MIC ≤0.006 μM) and pancreatic cancer.
Chemical Classification and Nomenclature Systems
This compound is systematically classified as follows:
- IUPAC Name : this compound.
- Molecular Formula : C$$8$$H$$6$$N$$2$$O$$2$$.
- CAS Registry : 648423-85-2.
The numbering system for imidazo[1,2-a]pyridines assigns position 1 to the bridgehead nitrogen, with the pyridine ring numbered sequentially. The “a” in the bracket notation indicates the pyridine’s 1,2-bond fusion to the imidazole. The carboxylic acid substituent at position 7 is prioritized in suffix nomenclature, reflecting its dominant functional role.
Table 2 summarizes key classification data:
| Property | Detail |
|---|---|
| Ring system | Bicyclic, fused imidazole-pyridine |
| Substituent position | Carboxylic acid at C7 |
| Bioisosteric analogs | Purines, benzimidazoles |
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKDVVKJZVLVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593145 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648423-85-2 | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[1,2-a]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-haloketones, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
Imidazo[1,2-a]pyridine-7-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and infectious diseases.
Case Study: Antiparasitic Activity
A study evaluated several derivatives of imidazo[1,2-a]pyridine against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. The results indicated that certain compounds exhibited significant antiparasitic and anti-inflammatory properties with minimal toxicity, suggesting their potential as new therapeutic agents for these neglected diseases .
Table 1: Antiparasitic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | MIC (μM) | Activity |
|---|---|---|
| IMPY 1 | ≤0.006 | Anti-TB |
| IMPY 2 | ≤0.03 | Anti-TB |
| IMPY 3 | 0.8 | Anti-TB |
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals that enhance pest control while reducing environmental impact. Its efficacy in this area supports sustainable agricultural practices.
Biochemical Research
This compound is instrumental in biochemical research, particularly in enzyme inhibition studies. It aids in understanding metabolic pathways and disease mechanisms.
Case Study: Enzyme Inhibition
Research has demonstrated that imidazo[1,2-a]pyridine derivatives can inhibit acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer’s .
Table 2: Acetylcholinesterase Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Derivative A | 0.2 | Acetylcholinesterase |
| Derivative B | 50 | Acetylcholinesterase |
Material Science
This compound's unique properties make it suitable for developing advanced materials such as polymers and coatings that enhance durability and performance.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard in various analytical methods to ensure accurate measurements and quality control in laboratory settings.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit enzymes or modulate receptors by binding to their active sites. This binding can lead to the disruption of normal cellular processes, resulting in therapeutic effects . The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Carboxylic Acid Substituents
The position of the carboxylic acid group on the imidazo[1,2-a]pyridine scaffold significantly influences chemical reactivity and biological activity:
Key Insight : The 7-position carboxylic acid in the target compound enhances hydrogen-bonding capacity, contributing to its superior antiparasitic activity compared to positional isomers .
Substituent Modifications on the Core Structure
Additional functional groups alter electronic, steric, and pharmacokinetic properties:
Methyl and Ethyl Esters
- 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 80353-94-2):
- This compound, 2-methyl-, ethyl ester (CAS: 132272-56-1):
- C₁₁H₁₂N₂O₂ (MW: 219.24 g/mol).
- Ethyl ester enhances cell membrane permeability, useful in prodrug design .
Halogenated Derivatives
- 7-Fluoro-2-methyl-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159831-11-4):
- C₉H₇FN₂O₂ (MW: 194.16 g/mol).
- Fluorine increases lipophilicity, improving blood-brain barrier penetration .
- 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1020038-42-9):
Trifluoromethyl Derivatives
Saturated vs. Unsaturated Ring Systems
- 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid :
- Saturated rings reduce aromaticity, increasing conformational flexibility for target binding .
- This compound :
- Unsaturated system enhances π-π stacking interactions with biological targets .
Antiparasitic Activity
This compound derivatives exhibit potent activity against metronidazole-resistant parasites:
| Derivative | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| Derivative A | 0.2 | Acetylcholinesterase |
| Derivative B | 50 | Acetylcholinesterase |
The 7-carboxylic acid group in Derivative A enables strong hydrogen bonding with acetylcholinesterase, explaining its low IC₅₀ .
Biological Activity
Imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications of IPCA, supported by recent research findings and case studies.
Overview of Biological Activities
Imidazo[1,2-a]pyridine derivatives, including IPCA, exhibit a wide range of biological activities. Notable pharmacological effects include:
- Anticancer Activity : IPCA has shown potential as an anticancer agent, particularly against various cancer cell lines.
- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, making it a candidate for treating infections.
- Anti-inflammatory Effects : Studies have highlighted its ability to reduce inflammation, suggesting applications in inflammatory diseases.
- Antiparasitic Activity : IPCA has been tested against protozoan parasites such as Entamoeba histolytica and Trichomonas vaginalis, showing promising results against drug-resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely linked to their chemical structure. Key insights into SAR include:
- Substituent Effects : Variations in substituents on the imidazo[1,2-a]pyridine core significantly influence activity. For example, modifications at the 7-position can enhance anticancer potency and selectivity.
- Molecular Docking Studies : Computational studies have provided insights into binding affinities and interactions with target proteins, aiding in the design of more effective derivatives.
Anticancer Activity
A study investigated three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. The results indicated that:
- IP-5 reduced cell survival by over 94% at a concentration of 500 cells.
- IP-7 showed a significant reduction in survival rates as well.
- IP-6 exhibited anti-survival effects only at lower concentrations, indicating varying efficacy among the compounds .
Antimicrobial Activity
In a study assessing the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives, IPCA demonstrated:
- Effective inhibition against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) were determined for several derivatives, with some compounds showing MIC values as low as 0.006 μM against Mycobacterium tuberculosis .
Anti-inflammatory Properties
Research evaluating the anti-inflammatory effects of IPCA derivatives revealed:
- Significant reduction in inflammation markers in animal models.
- Lack of observed hepatic or renal toxicity during toxicity assessments, indicating a favorable safety profile for further development .
Data Table: Summary of Biological Activities
| Activity Type | Specific Findings |
|---|---|
| Anticancer | Significant reduction in cell viability in HCC1937 cells |
| Antimicrobial | Effective against E. coli and M. tuberculosis |
| Anti-inflammatory | Reduced inflammation with no observed toxicity |
| Antiparasitic | Effective against drug-resistant strains of E. histolytica |
Q & A
Q. What are the primary synthetic routes for Imidazo[1,2-a]pyridine-7-carboxylic acid and its derivatives?
Imidazo[1,2-a]pyridine derivatives are typically synthesized via cyclization reactions between 2-aminopyridines and α-haloketones or aldehydes. Recent advancements include iodine-catalyzed protocols, which improve regioselectivity and yield under mild conditions . For carboxylated derivatives like this compound, post-synthetic functionalization (e.g., hydrolysis of ester precursors) is often employed. Optimization of reaction parameters (solvent, temperature, catalyst loading) is critical to minimize side products .
Q. How is X-ray crystallography utilized to confirm the structural integrity of Imidazo[1,2-a]pyridine derivatives?
Single-crystal X-ray diffraction (SCXRD) with Bruker SMART CCD detectors and SAINT software is a gold standard for structural elucidation. For example, the crystal structure of ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate revealed planar geometry and intermolecular hydrogen bonding, essential for understanding packing interactions and stability . Researchers should prioritize high-purity crystals and validate results with Hirshfeld surface analysis to resolve ambiguities in electron density maps .
Q. What in vitro models are commonly used to assess the pharmacological potential of these compounds?
Cytotoxicity screening against cancer cell lines (e.g., HepG2, MCF-7, A375) and non-cancerous controls (e.g., Vero) is standard. For instance, derivatives like compound 10a showed selective toxicity (IC₅₀ = 10–21 µM in cancer cells vs. 76 µM in Vero), suggesting therapeutic windows . Dose-response assays and mitochondrial membrane potential assays (JC-1 staining) are recommended to confirm mechanisms like apoptosis induction .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and bioactivity of Imidazo[1,2-a]pyridine derivatives?
Quantum mechanical calculations (e.g., DFT, reaction path searches) predict transition states and intermediates, enabling rational design of reaction conditions. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation to identify optimal catalysts and solvents, reducing trial-and-error cycles . Molecular docking further guides structural modifications to enhance target binding (e.g., antimicrobial or anti-inflammatory targets) .
Q. What strategies address contradictions in cytotoxicity data across cell lines or studies?
Discrepancies (e.g., compound 10a ’s high IC₅₀ in Vero cells ) may arise from differential expression of drug transporters or metabolic enzymes. Researchers should:
Q. How can structure-activity relationship (SAR) studies guide the design of multi-target Imidazo[1,2-a]pyridine agents?
Systematic SAR involves modifying substituents at key positions (e.g., 7-carboxylic acid for solubility, 8-aryl groups for target affinity). For example:
- Antimicrobial activity : Secondary amine-linked derivatives (e.g., compounds 2 and 5 ) showed broad-spectrum efficacy against S. aureus and C. albicans via membrane disruption .
- Anti-ulcer activity : Introducing 3-cyanomethyl and 8-phenylmethoxy groups mimicked zolimidine’s metabolic stability . Multi-parametric optimization (e.g., logP, hydrogen bond donors) using tools like SwissADME ensures balanced pharmacokinetics .
Q. What experimental and computational methods resolve challenges in regioselectivity during synthesis?
Regioselective formation of the imidazo[1,2-a]pyridine core can be achieved by:
- Catalyst choice : Iodine promotes cyclization at lower temperatures, minimizing side products .
- Directing groups : Electron-withdrawing substituents on pyridine precursors steer reactivity to the 7-position .
- Machine learning : Training models on reaction databases predicts optimal conditions for novel substrates .
Methodological Resources
- Synthetic Protocols : Refer to iodine-catalyzed cyclization in and ester hydrolysis in .
- Biological Assays : Standardize cytotoxicity testing using ’s cell panel and validate mechanisms via transcriptomics .
- Computational Tools : Use Gaussian for DFT calculations and AutoDock for target engagement studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
